Gibberellin A1 (GA1), sometimes referred to as [2H2]Gibberellin A1, is a naturally occurring plant hormone that plays a crucial role in various aspects of plant growth and development []. Scientific research on [2H2]Gibberellin A1 primarily focuses on its applications in understanding and manipulating plant physiology.
One major area of research using [2H2]Gibberellin A1 involves investigating its effects on plant growth processes. Studies utilize [2H2]Gibberellin A1 as a tool to examine its influence on:
Another area of scientific research explores how [2H2]Gibberellin A1 affects plant responses to stress. Studies investigate how [2H2]Gibberellin A1 application can influence plant tolerance to:
[2H2]Gibberellin A1 is a deuterated derivative of gibberellin A1, a naturally occurring plant hormone that plays a crucial role in regulating various physiological processes, including seed germination, stem elongation, and flowering. Gibberellins are tetracyclic diterpene acids characterized by their unique structure, which includes a lactone bridge that connects specific carbon atoms within the molecule. The presence of deuterium in [2H2]Gibberellin A1 allows researchers to trace metabolic pathways and study the compound's behavior in biological systems with greater precision due to the distinct mass differences from hydrogen .
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions under which these reactions occur—temperature, pressure, and solvent—are critical for achieving desired products.
Gibberellins, including [2H2]Gibberellin A1, are primarily involved in promoting plant growth and development. They stimulate seed germination by breaking dormancy and acting as chemical messengers that initiate various developmental processes. Specifically, gibberellins induce the synthesis of enzymes like α-amylase, which hydrolyze starch reserves in seeds into glucose for energy during germination. Additionally, they play a role in regulating flowering and fruit development by modulating gene expression related to growth .
The synthesis of [2H2]Gibberellin A1 typically involves:
Industrial production may involve large-scale synthesis with optimized conditions to ensure high yield and purity, including purification steps like crystallization .
The applications of [2H2]Gibberellin A1 span several fields:
Research indicates that [2H2]Gibberellin A1 interacts with specific molecular targets within plants. Its mechanism involves binding to gibberellin receptors, which leads to the degradation of DELLA proteins—known growth repressors. This degradation facilitates the expression of genes associated with growth promotion. Studies have also shown that certain bacteria can convert related gibberellins into bioactive forms, highlighting potential interactions between microbial activity and plant hormone dynamics .
Several compounds share structural similarities with [2H2]Gibberellin A1. Below is a comparison with some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Gibberellic Acid | 19-carbon structure with dihydroxyl groups on C-3β and C-13 | Most widely studied gibberellin; promotes seed germination and stem elongation |
| Gibberellin A3 | Similar tetracyclic structure but lacks hydroxyl on C-3β | Less active than Gibberellic Acid; used in specific agricultural applications |
| Gibberellin A4 | Contains a hydroxyl group on C-3β | Important for regulating flowering time in some species |
| Gibberellin A7 | Characterized by its unique lactone bridge | Plays a role in fruit development; less prominent than Gibberellic Acid |
The uniqueness of [2H2]Gibberellin A1 lies primarily in its deuterated structure, which allows for enhanced tracking in metabolic studies compared to its non-deuterated counterparts. This feature provides valuable insights into gibberellin metabolism and its physiological effects on plant growth .
X-ray crystallographic studies of gibberellin derivatives have provided fundamental insights into the three-dimensional molecular architecture and crystal packing arrangements of these complex tetracyclic diterpenoids. The crystallographic analysis reveals essential structural features that underpin both the biological activity and chemical behavior of gibberellin compounds.
Gibberellin A3, the first structurally characterized member of the gibberellin family, crystallizes in the tetragonal space group P4₃2₁₂ with unit cell parameters a = b = 10.921 Å and c = 28.757 Å, achieving a final refinement R-factor of 0.084 [1]. This crystallographic analysis established the fundamental pentacyclic framework characteristic of all gibberellins, demonstrating the characteristic 6-5-6-5 fused ring system with the distinctive lactone bridge connecting carbons 4 and 10.
Gibberellin A4 monohydrate exhibits distinct crystallographic properties, crystallizing in the monoclinic space group P2₁ with unit cell dimensions a = 9.6466 Å, b = 18.968 Å, and c = 9.4910 Å [2]. The asymmetric unit contains two gibberellin A4 molecules and two water molecules, revealing significant insights into the hydrogen bonding patterns that stabilize the crystal structure. The ring A and ring B adopt chair conformations, while rings C and D exhibit envelope conformations, with the lactone-containing rings displaying both chair and envelope conformations [2].
| Compound | Space Group | Unit Cell Parameters (Å) | Key Structural Features |
|---|---|---|---|
| Gibberellin A3 | P4₃2₁₂ | a=b=10.921, c=28.757 | Tetragonal crystal system |
| Gibberellin A4 monohydrate | P2₁ | a=9.6466, b=18.968, c=9.4910 | Two GA4 molecules per asymmetric unit |
| Gibberellin ring A epoxy alcohols | Not specified | Not specified | X-ray confirmed epoxy alcohol structure |
| Gibberic acid monohydrate | Not specified | Not specified | Hydrogen bonding pattern with water |
The crystal structure analysis of gibberellin ring A epoxy alcohols has confirmed the stereochemical configuration of novel synthetic derivatives, particularly the 1α-hydroxy 2β,3β-epoxides prepared through dehydrohalogenation followed by Payne-type rearrangement [3]. These crystallographic studies validate the synthetic methodologies employed in preparing structurally modified gibberellins for biological activity studies.
Hydrogen bonding patterns play crucial roles in crystal packing stability. The gibberic acid monohydrate structure demonstrates a complex three-dimensional hydrogen bonding array where water molecules accept hydrogen bonds from carboxyl groups and donate hydrogen bonds to both carboxyl carbonyl and ketone functionalities in neighboring molecules [4]. This intricate network of intermolecular interactions provides insights into the solution behavior and potential receptor binding modes of gibberellin compounds.
The anti-gibberellin A4 monoclonal antibody complexed with GA4 has been analyzed at 2.8 Å resolution using molecular replacement methods [5]. This structure reveals that the antibody recognizes GA4 through a small hapten-combining site formed by three heavy chain complementarity-determining region loops. The C/D rings of GA4 engage in van der Waals contacts primarily with aromatic side chains Tyr100AH and Phe100BH of CDR-H3, while the 3β-hydroxyl and 6β-carboxyl groups form specific hydrogen bonds with the heavy chain backbone [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of [2H2]gibberellin A1 through multiple complementary techniques that elucidate both the molecular framework and the precise positioning of deuterium labels. The NMR analysis employs sophisticated multinuclear and multidimensional approaches to achieve complete structural assignment and stereochemical determination.
Proton nuclear magnetic resonance (¹H NMR) analysis of [2H2]gibberellin A1 demonstrates characteristic chemical shift patterns that enable complete assignment of ring A hydrogens and confirmation of deuterium incorporation at the 1β and 2β positions [6] [7]. The stereochemical assignments have been established through systematic analysis of [2,2,6-²H₃]-, [1β,3-²H₂]-, and [1β,2,2,3,6-²H₅]-labeled derivatives, providing definitive evidence for the regioselective deuteration achieved through catalytic deuteriogenation of gibberellin A7 16,17-epoxide methyl ester [6] [7].
The ¹H NMR spectrum exhibits distinctive multipicity patterns and coupling constants that reflect the rigid pentacyclic framework of the gibberellin structure. Ring protons appear in the characteristic range of 1.0-5.1 ppm, with the most downfield signals corresponding to protons adjacent to oxygen-bearing carbons and the carboxylic acid functionality [6] [7]. The absence of signals at the 1β and 2β positions in the deuterated derivative confirms the complete isotopic substitution at these stereochemically defined sites.
Deuterium nuclear magnetic resonance (²H NMR) spectroscopy provides direct confirmation of isotope incorporation and enables quantitative assessment of deuterium content. The ²H NMR signals appear at chemical shifts similar to their corresponding ¹H counterparts but are isotope-shifted due to the different magnetic properties of deuterium [6] [7]. This technique allows for precise determination of deuterium incorporation efficiency and confirms the stereochemical integrity of the labeling process.
Carbon-13 nuclear magnetic resonance (¹³C NMR) analysis reveals the complete carbon skeleton of [2H2]gibberellin A1, with chemical shifts spanning from approximately 20 ppm for aliphatic methyls to 210 ppm for carbonyl carbons [6] [7]. The pentacyclic framework generates a complex carbon spectrum with distinct resonances for each carbon environment, enabling complete structural assignment when combined with two-dimensional correlation techniques.
| NMR Technique | Chemical Shift Range (ppm) | Key Information Obtained |
|---|---|---|
| ¹H NMR | 1.0-5.1 (ring protons) | Stereochemical assignments at positions 1β and 2β |
| ²H NMR | Similar to ¹H but isotope shifted | Selective deuteration at 1β,2β positions |
| ¹³C NMR | 20-210 (aliphatic to carbonyl) | Complete carbon skeleton assignment |
| COSY | Same as ¹H dimension | Ring connectivity patterns |
| TOCSY | Same as ¹H dimension | Comprehensive proton assignments |
Two-dimensional correlation spectroscopy (COSY) establishes proton-proton connectivity patterns throughout the molecular framework, enabling the determination of ring connectivity and substitution patterns [8]. The COSY cross-peaks reveal scalar coupling relationships between adjacent protons, providing essential information for complete structural assignment and stereochemical determination.
Total correlation spectroscopy (TOCSY) extends the connectivity information by revealing all protons within individual spin systems, facilitating comprehensive assignment of complex multiplet patterns [8]. This technique proves particularly valuable for distinguishing between overlapping resonances and establishing complete proton networks within the rigid gibberellin framework.
Heteronuclear single quantum coherence (HSQC) spectroscopy provides direct carbon-proton correlations, enabling unambiguous assignment of carbon resonances through their attached protons [8]. The HSQC spectrum displays cross-peaks between ¹³C and ¹H nuclei separated by one bond, facilitating rapid identification of CH, CH₂, and CH₃ groups throughout the molecular structure.
Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range carbon-proton correlations across two to three bonds, providing crucial information for assigning quaternary carbons and establishing connectivity between distant molecular fragments [8]. The HMBC technique proves essential for confirming the pentacyclic framework and verifying the positions of functional groups within the complex gibberellin architecture.
Mass spectrometric analysis of [2H2]gibberellin A1 employs multiple ionization and detection methodologies to achieve comprehensive molecular characterization, quantitative analysis, and structural confirmation. The isotopic labeling provides distinctive mass spectral signatures that enable precise tracking of metabolic transformations and facilitate absolute quantification in complex biological matrices.
Gas chromatography-mass spectrometry (GC-MS) analysis reveals the molecular ion at m/z 350 for [2H2]gibberellin A1, representing a mass increase of 2 daltons compared to the unlabeled compound [9]. The electron impact fragmentation pattern displays characteristic losses including the carboxyl group (m/z 306) and water molecules (m/z 332), providing structural confirmation and enabling distinction from other gibberellin derivatives in complex mixtures.
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) demonstrates exceptional sensitivity for [2H2]gibberellin A1 analysis, achieving limits of detection ranging from 0.02 to 0.74 pg and limits of quantification from 0.07 to 2.45 pg [10]. The electrospray ionization process generates predominantly [M-H]⁻ ions at m/z 349 in negative ion mode and [M+H]⁺ ions at m/z 351 in positive ion mode, with the isotopic labeling providing clear mass discrimination from endogenous unlabeled gibberellins.
Multiple reaction monitoring (MRM) mode enables highly selective and sensitive quantitative analysis by monitoring specific parent-to-product ion transitions [10]. The deuterium labeling enhances selectivity by providing unique mass transitions that eliminate interference from naturally occurring gibberellins and other plant metabolites. Stable isotope-labeled internal standards correct for matrix effects and extraction losses, significantly improving analytical precision and accuracy.
| MS Technique | Molecular Ion (m/z) | Sensitivity (LOD) | Key Application |
|---|---|---|---|
| GC-MS | 350 [M]⁺ for [²H₂]GA1 | ng level | Metabolic pathway studies |
| LC-ESI-MS/MS | 349 [M-H]⁻, 351 [M+H]⁺ | 0.02-0.74 pg | Plant tissue analysis |
| High-resolution MS | Accurate mass ±5 ppm | pg-ng level | Structural confirmation |
| Isotope dilution MS | Mass difference tracking | Improved precision | Absolute quantification |
High-resolution mass spectrometry provides accurate mass determination within ±5 ppm mass accuracy, enabling elemental composition confirmation and structural verification [11]. The high-resolution analysis distinguishes between isobaric compounds and confirms the incorporation of exactly two deuterium atoms at the expected molecular positions. This technique proves essential for validating synthetic procedures and ensuring isotopic purity of analytical standards.
Isotope dilution mass spectrometry utilizing deuterium-labeled internal standards represents the gold standard for quantitative gibberellin analysis [10] [12]. The method involves mixing known amounts of [2H2]gibberellin A1 with biological samples containing unlabeled GA1, followed by extraction and mass spectrometric analysis. The ratio of labeled to unlabeled compounds enables absolute quantification independent of extraction efficiency and instrumental response variations.
Chemical ionization mass spectrometry offers gentler ionization conditions that preserve molecular integrity and generate stable adduct ions [13]. This technique proves particularly valuable for thermally labile gibberellin derivatives and enables enhanced sensitivity through formation of specific chemical adducts with reagent gases such as ammonia or methane.
The fragmentation patterns observed in tandem mass spectrometry provide detailed structural information and enable differentiation between closely related gibberellin derivatives. Collision-induced dissociation generates characteristic product ions through predictable fragmentation pathways, including losses of functional groups, ring opening reactions, and rearrangement processes that reflect the underlying molecular architecture [10] [14].